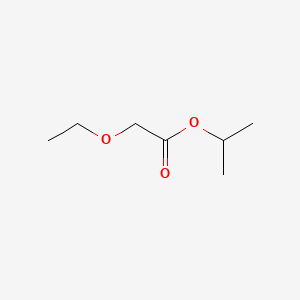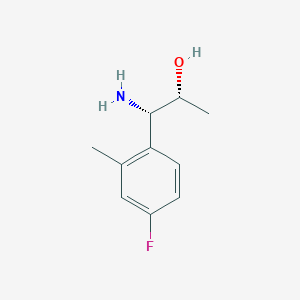
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one is a chemical compound that belongs to the isothiazolone family. This compound is known for its antimicrobial properties and is often used in various industrial applications to prevent the growth of bacteria and fungi.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized with sulfur and methylating agents under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
科学研究应用
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects against bacterial and fungal infections.
Industry: Used in the formulation of preservatives for paints, coatings, and personal care products.
作用机制
The antimicrobial activity of 5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one is primarily due to its ability to disrupt the cell membrane of microorganisms. It targets the thiol groups in proteins and enzymes, leading to the inactivation of essential cellular functions and ultimately causing cell death.
相似化合物的比较
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another isothiazolone compound with similar antimicrobial properties.
5-Chloro-2-methyl-4-isothiazolin-3-one: A closely related compound often used in combination with 2-Methyl-4-isothiazolin-3-one for enhanced antimicrobial activity.
Uniqueness
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one is unique due to the presence of the fluorophenyl group, which enhances its antimicrobial efficacy and stability compared to other isothiazolones.
属性
分子式 |
C10H7ClFNOS |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
5-chloro-2-(4-fluorophenyl)-4-methyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7ClFNOS/c1-6-9(11)15-13(10(6)14)8-4-2-7(12)3-5-8/h2-5H,1H3 |
InChI 键 |
RTSDGVPDZNJNJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SN(C1=O)C2=CC=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)


![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)


![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)



